FA-Gly-Nva-NH2

Übersicht

Beschreibung

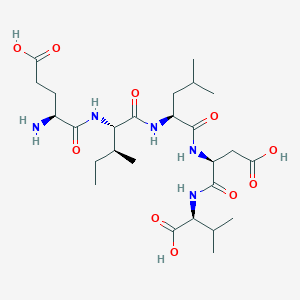

FA-Gly-Nva-NH2 is a chemical compound with the molecular formula C14H19N3O4 and a molecular weight of 293.32 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of FA-Gly-Nva-NH2 is represented by the formula C14H19N3O4 . Unfortunately, the search results do not provide a detailed structural analysis or a visual representation of the molecule.

Wissenschaftliche Forschungsanwendungen

Horseradish Peroxidase-catalyzed Oligomerization : A study by Oudgenoeg et al. (2002) explored the oligomerization of ferulic acid (FA) on a template of a tyrosine-containing tripeptide like Gly-Tyr-Gly. This research provided insights into the formation of cross-linked products with FA and may have implications for understanding the role of similar tripeptides in biological processes (Oudgenoeg et al., 2002).

Fluorescent Probe for Formaldehyde Detection : In a study by Song et al. (2018), a reversible fluorescent probe based on C[double bond, length as m-dash]N isomerization was developed for the selective detection of formaldehyde (FA) in living cells and in vivo. This research highlights the potential of using similar tripeptide structures in creating probes for detecting specific molecules within biological systems (Song et al., 2018).

Fluorescence Anisotropy Sensing of Guanine-Quadruplex Structures : Zhang et al. (2012) utilized fluorescence anisotropy (FA) to detect guanine-quadruplex structures. By labeling a guanine (G)-quadruplex motif with a fluorophore, they could associate a reduction in FA response with the unfolding and folding transition of G-quadruplex structures. This study suggests potential applications of tripeptide structures in fluorescence-based sensing technologies (Zhang et al., 2012).

Seed and Foliar Application of Amino Acids in Soybean Crop : Teixeira et al. (2018) researched the effect of amino acids like Glycine (Gly) on the nitrogen metabolism and productivity of soybean crops. This study's findings might be relevant for understanding how tripeptides can influence plant growth and development (Teixeira et al., 2018).

Synthesis and Characterization of Poly[(ferulic acid)-alt-(glycine)] : Research by Goto et al. (2017) involved the copolymerization of ferulic acid (FA) and glycine (Gly), leading to the development of a highly thermostable aromatic-aliphatic poly(ester-amide). This study indicates the potential of FA-Gly-Nva-NH2 in the field of polymer science and materials engineering (Goto et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-2-4-11(14(15)20)17-13(19)9-16-12(18)7-6-10-5-3-8-21-10/h3,5-8,11H,2,4,9H2,1H3,(H2,15,20)(H,16,18)(H,17,19)/b7-6+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGOYNARHNUQSD-MLRMMBSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Gly-Nva-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)

![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)